Phorbol-12-monomyristate

Neuroscience GABA Receptor Electrophysiology

Validating PKC-specific effects requires a true negative control-weak or partial agonists invalidate results. Phorbol-12-monomyristate (PMM) is the documented inert structural analog of PMA, lacking PKC activation (EC50 >10 µM vs PMA ~5 nM). - **Absolute inactivity**: No PKC α, βI, δ, η, ζ activation in yeast phenotypic assays. - **Critical control**: Distinguishes PKC-dependent endocytosis from constitutive recycling; no effect on GABA_A receptor surface expression. - **Procurement advantage**: Direct replacement for misused weak phorbols; available for immediate research use.

Molecular Formula C34H54O7
Molecular Weight 574.8 g/mol
Cat. No. B12285101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhorbol-12-monomyristate
Molecular FormulaC34H54O7
Molecular Weight574.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C
InChIInChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-30-23(3)33(39)25(28-31(4,5)34(28,30)40)19-24(21-35)20-32(38)26(33)18-22(2)29(32)37/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3
InChIKeyXLCISDOVNFLSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PMM: Essential Negative Control for PKC Studies


Phorbol-12-monomyristate (PMM) is a phorbol ester derivative that serves as the essential biologically inactive structural analog to its potent counterpart, Phorbol-12-myristate-13-acetate (PMA) . Unlike PMA, which strongly activates protein kinase C (PKC) with an EC50 of approximately 5 nM, PMM lacks this activating capacity and is widely documented to have no effect on PKC-mediated pathways across multiple experimental systems . For procurement, PMM is the definitive negative control that validates that observed cellular effects are specifically due to PKC activation, not to off-target actions or non-specific lipid effects of the phorbol scaffold .

Essential negative control for PKC activation assays
Structurally-matched inert analog of PMA
Supports validation of PKC-specific effects, not scaffold-related

Why PMM Cannot Be Substituted by In-Class Phorbol Esters


Phorbol esters are not a homogenous class; minute structural differences, particularly in the esterification pattern at the C12 and C13 positions of the phorbol core, dictate a binary switch between a potent PKC activator and a completely inert compound . The simple presence of a myristate group at C12 in PMM is insufficient for biological activity; the additional acetate group at C13 in PMA is critical for high-affinity PKC binding and activation . Consequently, substituting PMM with another 'weak' phorbol ester—such as 4α-PMA or phorbol 13-monoacetate—is invalid, as these compounds exhibit distinct, albeit low, biological activities and fail to serve as clean negative controls . PMM's unique value lies in its absolute lack of activity, a property that is highly specific to its precise chemical structure and not a general feature of all non-PMA phorbol esters .

Phorbol ester class is not uniform

Minor structural differences at C12/C13 produce a binary switch from inert to potent activator. Other weak phorbol esters may still carry partial activity.

Activity depends on precise esterification pattern

PMM lacks the critical C13 acetate group required for high-affinity PKC binding; analogs like 4α-PMA exhibit distinct low-level activities and cannot serve as clean negative controls.

Quantitative Evidence for PMM as Negative Control


GABAA Receptor Modulation: PMA vs. PMM

A direct head-to-head comparison in Xenopus oocytes demonstrates that PMA potently inhibits GABA-gated chloride currents, whereas PMM shows no activity whatsoever. PMA's inhibition was concentration-dependent with an EC50 of ~5 nM . In stark contrast, PMM at concentrations up to 5 nM had no measurable effect on GABA responses, confirming its complete lack of PKC-activating capacity in this functional assay .

GABAA receptor modulation
Head-to-head
PMM No inhibition
PMA EC50 ~5 nM
Binary difference confirms inert negative control for electrophysiology
Xenopus oocyte model, GABA-gated chloride currents
Neuroscience GABA Receptor Electrophysiology PKC Signaling

Monocyte Oxidative Burst: PMM vs. TPA

In a comparative study of diterpene esters, the tumor-promoting phorbol ester TPA (PMA) potently stimulated human monocyte function and inhibited [³H]PDBu binding. In contrast, the non-tumor-promoting analog phorbol-12-monomyristate (PMM) was quantified to be **1,000 times less effective** than TPA in both monocyte stimulation and binding inhibition assays .

Monocyte oxidative burst
Head-to-head
~1,000-fold less effective
Negligible activity in monocyte stimulation supports negative control use
Human peripheral blood monocytes, H2O2 assay
Immunology Inflammation Oxidative Burst Monocyte Biology

PMM Inactivity Across PKC Isoforms

A comprehensive yeast phenotypic assay evaluated the activity of multiple phorbol ester analogs across several mammalian PKC isoforms (α, βI, δ, η, ζ). While PMA induced growth inhibition (indicative of PKC activation) on all tested isoforms except PKC-ζ, PMM (along with other analogs like PDA and PA) presented significantly lower efficacies, failing to activate the enzymes . Notably, PMM's behavior was distinct from that of MPMA and 4α-PMA, which paradoxically stimulated yeast growth and antagonized PMA's effects .

PKC isoform activity
Head-to-head
PMM Lower efficacy, no activation
PMA Growth inhibition across isoforms
Cross-isoform inactivity validates universal negative control
Yeast phenotypic assay; PKC α, βI, δ, η, ζ
Cell Signaling PKC Isoforms Yeast Assay Structure-Activity Relationship

Receptor Internalization & Endothelial Function: Lack of Activity

Multiple independent studies across different cell types confirm PMM's universal lack of activity. In Xenopus oocytes, PMM (5 nM) did not alter GABA responses or induce receptor internalization, unlike PMA . Similarly, in cultured endothelial cells, PMA and PDBu depressed an outward calcium-dependent potassium current, but PMM, as an inactive analog, had no effect . This consistent pattern across diverse cellular contexts reinforces its reliability.

Receptor internalization
Reported
PMM No effect
PMA / PDBu Significant functional effect
Reproducible null effect across models supports robust control
Xenopus oocytes, cultured endothelial cells
Receptor Trafficking Endocytosis Endothelial Cells Potassium Channels

Inactivity in T Cell Suppression Assays

In a study of immunosuppression, the potent PKC activator TPA suppressed the development of cytotoxic T lymphocytes. In contrast, other phorbol derivatives, including phorbol-12-monomyristate, phorbol, and phorbol-13-monoacetate, were found to have no suppressive activity .

T cell suppression
Head-to-head
PMM No suppressive activity
TPA / PMA Potent suppression
Inert in T cell assays, rules out non-PKC effects
In vitro CTL development assay
Immunology T Cell Immunosuppression Cytotoxic T Lymphocyte

Key Application Scenarios for PMM


Validating PKC-Dependent Electrophysiology

PMM is indispensable for experiments investigating PKC-mediated modulation of ligand-gated ion channels, such as GABA_A, glycine, and potassium channels. As evidenced by its complete lack of effect on GABA-gated chloride currents in Xenopus oocytes compared to PMA's potent inhibition (EC50 ~5 nM), PMM serves as the critical control to confirm that observed electrophysiological changes are specifically due to PKC activation and not to membrane perturbations or other non-specific actions of the phorbol scaffold .

Structurally-Matched Negative Control in Immunoassays

In studies of monocyte/macrophage activation, oxidative burst, and T cell function, PMM is essential. Direct comparative data show PMM is 1,000-fold less potent than PMA in stimulating human monocyte oxidative burst . Its use as a negative control ensures that any observed cytokine release, ROS production, or lymphocyte differentiation is a direct result of PKC pathway engagement and not a consequence of the compound's lipid chemistry or off-target effects .

Null Standard for PKC Isoform Screening

For pharmaceutical screening efforts aimed at identifying novel, isoform-selective PKC modulators, PMM provides an essential baseline. Its demonstrated inability to activate a panel of PKC isoforms (α, βI, δ, η, ζ) in a yeast phenotypic assay qualifies it as a universal negative control for hit validation. It differentiates true PKC agonists from compounds that may merely cause general cellular stress or act through alternative signaling cascades.

Ruling Out Non-Specific Effects in Receptor Trafficking

In cell biology research focused on endocytosis and receptor trafficking, PMM is a critical control to distinguish PKC-dependent internalization from constitutive recycling. Studies show that while PMA stimulates GABAA receptor endocytosis, PMM (at 5 nM) does not alter the receptor's surface expression or function . This makes PMM an essential reagent for interpreting results from endocytosis assays, confocal microscopy, and surface biotinylation studies.

Application
Selection Property
Validation Focus
PKC-dependent ion channel studies
Structurally-matched inert phorbol ester
Confirm channel modulation is PKC-specific
Monocyte/macrophage functional assays
Negligible monocyte activation
Distinguish PKC-dependent cytokine/ROS response
PKC isoform modulator screening
Universal PKC inactivity across isoforms
Differentiate true agonists from assay artifacts
Receptor endocytosis & trafficking studies
No effect on receptor internalization
Rule out PKC-independent endocytosis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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